molecular formula C23H20O7 B191540 Ichthynone CAS No. 24340-62-3

Ichthynone

Cat. No.: B191540
CAS No.: 24340-62-3
M. Wt: 408.4 g/mol
InChI Key: NPYOKEDYJXYSTA-UHFFFAOYSA-N
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Description

Ichthynone is a naturally occurring isoflavonoid compound with the molecular formula C23H20O7

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ichthynone can be synthesized through several methods, including the extraction from plant sources and chemical synthesis. One common method involves the extraction of this compound from the root wood of Piscidia erythrina using hexane as a solvent . The extracted compound is then purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ichthynone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized isoflavonoid derivatives, while reduction can produce reduced isoflavonoids.

Mechanism of Action

The mechanism of action of ichthynone involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of various cellular processes, including:

Comparison with Similar Compounds

Ichthynone is unique among isoflavonoids due to its specific chemical structure and biological activities. Similar compounds include:

  • 6-Methoxybarbigerone
  • Pachylobin
  • 5-Methoxybarbigerone
  • Calopogoniumisoflavone B
  • Durmillone
  • Jamaicin
  • Pisatin
  • Rotenone

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOKEDYJXYSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392386
Record name Ichthynone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-62-3
Record name Ichthynone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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